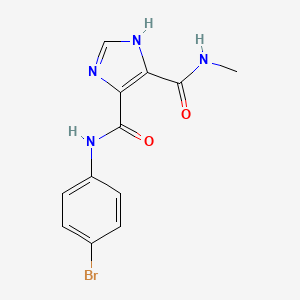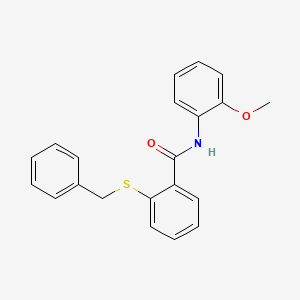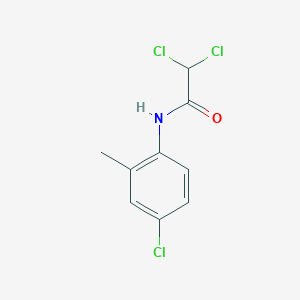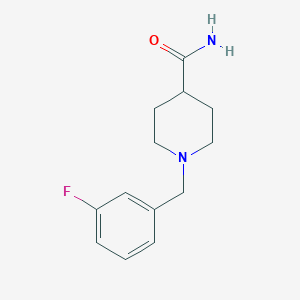![molecular formula C20H23N3O2 B5817020 N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biological and biochemical effects.
Applications De Recherche Scientifique
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been studied for its potential use as an antihypertensive agent and as a treatment for erectile dysfunction.
Mécanisme D'action
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has also been found to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been found to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has several advantages for lab experiments. It is readily available and can be synthesized through various methods. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide is also stable under normal laboratory conditions and can be stored for extended periods. However, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has low bioavailability, which can limit its use in in vivo studies.
Orientations Futures
There are several future directions for the study of N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide. Further investigation is needed to elucidate the molecular mechanisms underlying its biological effects. Additionally, the potential use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide as a therapeutic agent for various diseases needs to be explored further. The development of novel formulations and delivery systems for N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide can also enhance its bioavailability and therapeutic efficacy. Furthermore, the identification of new derivatives of N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide with improved biological properties can lead to the development of more potent and selective therapeutic agents.
Conclusion
In conclusion, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been synthesized through various methods and has been found to exhibit promising biological and biochemical effects. Further investigation is needed to fully elucidate the molecular mechanisms underlying its biological effects and to explore its potential use as a therapeutic agent for various diseases.
Méthodes De Synthèse
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide can be synthesized through various methods, including the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism to yield N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide as a white solid. Other methods of synthesis include the reaction of benzoyl chloride with 4-(4-aminophenyl)piperazine followed by acylation with propanoyl chloride.
Propriétés
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-19(24)21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)20(25)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDBIXRIDTHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)


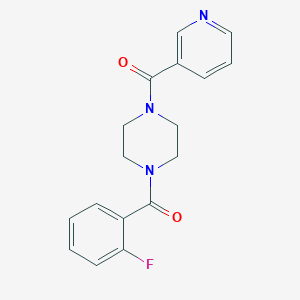
![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
